molecular formula C17H19NO6S B14699258 Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate CAS No. 22203-52-7

Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate

Cat. No.: B14699258
CAS No.: 22203-52-7
M. Wt: 365.4 g/mol
InChI Key: JXWUAKPSMRTVHW-UHFFFAOYSA-N
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Description

Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenylsulfonyl group and the azatricyclic core contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This method allows for the construction of the tricyclic core with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize yield. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the azatricyclic core, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted esters. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives have shown promising antibiotic and anticancer activities.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate involves its interaction with molecular targets through its phenylsulfonyl and azatricyclic groups. These interactions can disrupt biological pathways, leading to the compound’s observed biological activities. The exact molecular targets and pathways involved depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate is unique due to its combination of the phenylsulfonyl group and the azatricyclic core. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

22203-52-7

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

dimethyl 3-(benzenesulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate

InChI

InChI=1S/C17H19NO6S/c1-23-16(19)12-10-8-11(13(12)17(20)24-2)15-14(10)18(15)25(21,22)9-6-4-3-5-7-9/h3-7,10-15H,8H2,1-2H3

InChI Key

JXWUAKPSMRTVHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)OC)C3C2N3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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